7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine
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Overview
Description
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of 1,2,4-triazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine typically involves the construction of the 1,2,4-triazine ring through various synthetic routes. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . This method involves the reaction of diazoazoles with suitable carbonyl compounds under controlled conditions to form the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.
Scientific Research Applications
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent.
Agriculture: It is explored for its use as a fungicide and pesticide due to its biological activity against various pathogens.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pathogen metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[e][1,2,4]triazinyl Radicals: These compounds share a similar triazine ring structure and are known for their stability and diverse applications.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar to triazine compounds.
Uniqueness
7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
Properties
Molecular Formula |
C14H13N3 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
7-methyl-1-phenyl-2H-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H13N3/c1-11-7-8-13-14(9-11)17(16-10-15-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
BYRQLMSPMDADQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CNN2C3=CC=CC=C3 |
Origin of Product |
United States |
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